molecular formula C14H12BrNO3S B2650869 N-(3-bromophenyl)-2-methanesulfonylbenzamide CAS No. 896369-83-8

N-(3-bromophenyl)-2-methanesulfonylbenzamide

Cat. No.: B2650869
CAS No.: 896369-83-8
M. Wt: 354.22
InChI Key: IBRRNSNVKCSBAX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methanesulfonylbenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group and a methanesulfonyl group attached to a benzamide core. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-methanesulfonylbenzamide typically involves the amidation reaction. One common method involves the reaction of 3-bromophenylamine with 2-methanesulfonylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antibacterial applications, it can inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-methanesulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromophenyl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRRNSNVKCSBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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